molecular formula C12H14N4O2 B5907152 (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Katalognummer B5907152
Molekulargewicht: 246.27 g/mol
InChI-Schlüssel: BAOLRHMQLUYZFR-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. This compound is a member of the bicyclic azabicyclo[4.2.1]nonane family, which is known for its pharmacological properties. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.2.1]nonan-4-one.

Wirkmechanismus

The mechanism of action of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of microorganisms. The compound is also thought to work by disrupting the cell membrane of microorganisms, thereby leading to their death.
Biochemical and Physiological Effects:
(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic properties. The compound has been shown to be non-toxic to mammalian cells, making it a promising candidate for use in medicine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of microorganisms, making it a promising candidate for use in the treatment of infectious diseases. Another advantage of the compound is its low toxicity to mammalian cells, which makes it a safer alternative to other antimicrobial agents.
One of the limitations of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain forms, such as oral medications. Another limitation is the lack of studies on the long-term effects of the compound on human health.

Zukünftige Richtungen

There are several future directions for the study of (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential use as a drug delivery system for other medications. Further studies are also needed to determine the long-term effects of the compound on human health. Finally, the compound's potential use in the treatment of specific diseases, such as cancer and HIV, should be investigated.
Conclusion:
In conclusion, (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a promising compound with potential applications in the field of medicine. The compound has been shown to exhibit broad-spectrum antimicrobial activity, anti-inflammatory and analgesic properties, and drug delivery capabilities. However, further studies are needed to fully understand the compound's mechanism of action and long-term effects on human health.

Synthesemethoden

(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one can be synthesized using various methods. One of the methods involves the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with pyridazine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields (1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one in good yield and high purity.

Wissenschaftliche Forschungsanwendungen

(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system. The compound has been shown to be effective in delivering drugs to specific target sites, thereby increasing their efficacy and reducing their toxicity.

Eigenschaften

IUPAC Name

(1S,6R)-9-(pyridazine-4-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-11-5-9-1-2-10(7-13-11)16(9)12(18)8-3-4-14-15-6-8/h3-4,6,9-10H,1-2,5,7H2,(H,13,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLRHMQLUYZFR-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2C(=O)C3=CN=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2C(=O)C3=CN=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.